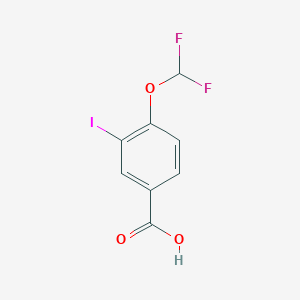

4-(Difluoromethoxy)-3-iodobenzoic acid

Descripción

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJBTOZFVXVMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660974 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-14-1 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material and General Synthetic Strategy

The primary precursor for the synthesis of 4-(Difluoromethoxy)-3-iodobenzoic acid is 4-hydroxy-3-iodobenzoic acid . This compound provides the iodinated aromatic ring and the carboxylic acid moiety necessary for the target molecule. The key transformation involves introducing the difluoromethoxy group (-OCF₂H) at the 4-position of the aromatic ring, replacing the hydroxyl group.

Copper-Catalyzed Difluoromethoxylation of 4-Hydroxy-3-iodobenzoic Acid

A highly effective and well-documented method involves copper-catalyzed hydroxylation and subsequent difluoromethoxylation. This approach was detailed in a 2012 study published in Synthesis by Lahu et al., which describes a new route to Roflumilast via copper-catalyzed hydroxylation starting from 4-hydroxy-3-iodobenzoic acid.

- Catalyst: Copper salts are used to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.

- Reaction Conditions: The reaction proceeds under mild conditions, avoiding harsh reagents that could affect the sensitive iodine substituent.

- Yield: The process achieves high overall yields (up to 80% in subsequent steps toward Roflumilast), indicating efficient conversion to the difluoromethoxy intermediate.

- Intermediate: The key intermediate formed is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, demonstrating the feasibility of introducing difluoromethoxy groups on iodinated benzoic acids.

Stepwise Synthetic Procedure

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material: 4-hydroxy-3-iodobenzoic acid | Commercially available or synthesized via iodination of 4-hydroxybenzoic acid | Provides iodinated aromatic acid scaffold |

| 2 | Copper-catalyzed difluoromethoxylation | Copper catalyst, difluoromethoxy source (e.g., difluoromethylating agents), solvent (e.g., DMF or DMSO), controlled temperature | Substitution of hydroxyl group with difluoromethoxy group |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

Alternative Synthetic Routes and Considerations

While the copper-catalyzed method is prominent, other synthetic strategies for related difluoromethoxy-substituted iodobenzoic acids include:

- Nucleophilic substitution on halogenated precursors: Starting from fluorinated or iodinated phenols, the difluoromethoxy group can be introduced using nucleophilic aromatic substitution with difluoromethylating reagents under alkaline conditions.

- Use of difluorochloromethane: Reaction of phenolic intermediates with difluorochloromethane under basic conditions to form the difluoromethoxy ether, as seen in the synthesis of 4-(difluoromethoxy)-1-fluoro-2-iodobenzene, a structurally related compound. This method involves:

- Formation of sodium phenolate intermediate.

- Reaction with difluorochloromethane to install the difluoromethoxy group.

- Reduction or further functional group transformations if needed.

Research Findings and Optimization Data

The copper-catalyzed hydroxylation and difluoromethoxylation route has been optimized for:

- Catalyst loading: Low catalyst amounts (typically 5-10 mol%) are sufficient.

- Temperature: Moderate temperatures (~80-100°C) to balance reaction rate and selectivity.

- Solvent choice: Polar aprotic solvents such as DMF or DMSO enhance solubility and reaction efficiency.

- Reaction time: Typically 12-24 hours to achieve optimal conversion.

- Yield and Purity: Isolated yields of the difluoromethoxy intermediate exceed 75%, with high purity confirmed by NMR and chromatographic methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Difluoromethoxylation | 4-hydroxy-3-iodobenzoic acid | Difluoromethylating agent | Copper salt (e.g., CuI) | 80-100°C, 12-24 h, DMF/DMSO | ~75-80 | Mild, selective, high yield |

| Nucleophilic Substitution with Difluorochloromethane | Sodium phenolate of iodophenol | Difluorochloromethane, base (NaOH) | None | Alkaline aqueous/organic biphasic system | Variable (50-70) | Multi-step, industrially scalable |

| Halogenation and Functional Group Interconversion | 4-hydroxybenzoic acid derivatives | Iodination reagents, difluoromethylation agents | Various | Multi-step synthesis | Moderate | Requires careful control of regioselectivity |

Analytical and Characterization Data

- NMR Spectroscopy: The 1H NMR spectrum of this compound shows characteristic signals including a broad acidic proton (~13 ppm), aromatic protons with coupling constants consistent with substitution pattern, and distinctive difluoromethoxy signals.

- Mass Spectrometry: Confirms molecular weight consistent with C8H5F2IO3.

- Chromatography: High-performance liquid chromatography (HPLC) or column chromatography used for purification and purity assessment.

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-3-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethoxy)-3-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Synthesis

4-(Difluoromethoxy)-3-iodobenzoic acid serves as a crucial building block in the synthesis of pharmaceuticals. It is particularly valuable for developing compounds targeting specific enzymes or receptors involved in various diseases. For instance, it can be utilized in synthesizing inhibitors for phosphodiesterase 4 (PDE4), which plays a critical role in inflammatory responses and respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Study: PDE4 Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit PDE4, leading to anti-inflammatory effects. In a preclinical study, compounds synthesized from this acid showed significant bronchodilation and reduced inflammatory mediator release, suggesting potential therapeutic benefits for respiratory conditions .

Materials Science

Incorporation into Polymers

The compound can be integrated into polymer matrices to enhance thermal stability and impart specific electronic properties. Its difluoromethoxy group increases lipophilicity, which can improve the compatibility of polymers with various solvents and additives.

Table: Properties of Polymers with this compound

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Compatibility | Improved with solvents |

| Electronic Properties | Tunable based on formulation |

Chemical Biology

Biochemical Probes

In chemical biology, this compound is used as a probe or ligand in biochemical assays. Its ability to interact with proteins makes it suitable for studying protein-ligand interactions and enzyme activity. The iodine atom can participate in halogen bonding, enhancing binding affinity and specificity .

Case Study: Protein Interaction Studies

Experiments utilizing this compound have shown its effectiveness in probing enzyme active sites, leading to insights into enzyme mechanisms and potential inhibition strategies. This application is crucial for drug discovery processes where understanding molecular interactions is key .

Organic Synthesis

Versatile Intermediate

The compound acts as a versatile intermediate in organic synthesis, facilitating the exploration of new chemical spaces. Its unique structure allows for various transformations that can lead to more complex organic molecules.

Example Reactions

- Mizoroki-Heck Reaction: The compound has been successfully employed in Mizoroki-Heck arylation reactions, demonstrating its utility in forming carbon-carbon bonds essential for constructing complex organic frameworks .

- Alkylation Reactions: It can also be utilized in alkylation reactions to introduce various functional groups into organic molecules.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding or other non-covalent interactions.

Comparación Con Compuestos Similares

Structural Analogues

Positional Isomers of Iodobenzoic Acids

- 3-Iodobenzoic Acid: Lacks the difluoromethoxy group but shares the iodine at the meta position.

- 4-Iodobenzoic Acid : Iodine at the para position. The positional difference impacts molecular dipole moments and solubility compared to the meta-substituted target compound .

Functional Group Variants

- 4-Azido-3-iodobenzoic Acid (CAS: 1216380-53-8) : Replaces the difluoromethoxy group with an azide (-N₃). This modification enables click chemistry applications but reduces stability due to the reactive azide moiety .

- 4-(2-Fluorobenzyloxy)-3-iodobenzoic Acid (BP 14258) : Substitutes -OCF₂H with a 2-fluorobenzyloxy group. The bulkier substituent may hinder steric interactions in tight binding pockets .

Halogenated Derivatives

- 4-Chloro-3-iodobenzoic Acid : Chlorine replaces the difluoromethoxy group. The smaller size and lower electronegativity of chlorine reduce steric hindrance and alter electronic properties compared to -OCF₂H .

Physicochemical Properties

Notes:

- The difluoromethoxy group increases molecular weight and lipophilicity (LogP ~2.5 estimated) compared to non-fluorinated analogues .

Stability and Reactivity

Actividad Biológica

4-(Difluoromethoxy)-3-iodobenzoic acid (CAS No. 1131588-14-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the iodine atom and difluoromethoxy group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : Research indicates that derivatives of iodobenzoic acids often show anticancer properties, possibly through apoptosis induction in cancer cells.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of benzoic acid derivatives, including this compound. The results indicated that modifications at the para position significantly affected the compound's potency against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast and colon cancer cells, suggesting moderate anticancer activity .

Case Studies

- Antimicrobial Activity :

- Mechanistic Insights :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition, apoptosis |

| 4-Iodobenzoic Acid | High | High | DNA intercalation |

| 3-Iodobenzoic Acid | Moderate | Low | Enzyme inhibition |

Q & A

Q. What are the established synthetic routes for 4-(Difluoromethoxy)-3-iodobenzoic acid, and what key reaction conditions are critical for achieving high yields?

A common approach involves sequential functionalization of the benzoic acid scaffold. For example:

- Iodination : Diazotization of 3-aminobenzoic acid derivatives using NaNO₂/HCl followed by substitution with KI yields 3-iodo intermediates (77% yield reported for analogous iodinated benzoic acids) .

- Difluoromethoxy Introduction : Substitution of a nitro or halogen group at the 4-position with difluoromethoxy (OCHF₂) via nucleophilic displacement. This may require reagents like chlorodifluoromethane under basic conditions .

- Critical Conditions : Temperature control (<0°C during diazotization), anhydrous solvents, and inert atmospheres to prevent side reactions like deiodination .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Look for aromatic proton signals split by the iodine and OCHF₂ groups. The OCHF₂ group typically shows a triplet near δ 6.5–7.0 ppm due to coupling with fluorine .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 340 (C₈H₅F₂IO₃). High-resolution MS can confirm isotopic patterns from iodine .

- HPLC : Use reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm for purity analysis (>97% by area) .

Q. How should researchers handle storage and stability considerations for this compound?

- Storage : Protect from light in airtight containers at 2–8°C to prevent degradation. Iodinated aromatic compounds are prone to photolytic dehalogenation .

- Stability Data : Analogous difluoromethoxy benzoic acids show decomposition above 200°C, with a melting point range of 169–171°C (adjustments expected for the iodinated derivative) .

Advanced Research Questions

Q. How can competing side reactions, such as deiodination or ester hydrolysis, be mitigated during synthesis?

- Protecting Groups : Use methyl esters (e.g., methyl 3-iodo-4-nitrobenzoate) to prevent carboxylic acid interference during substitution reactions. Hydrolysis to the free acid can be performed post-synthesis .

- Low-Temperature Conditions : Maintain reactions below 0°C during iodination to minimize radical-based deiodination .

- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance difluoromethoxy substitution efficiency .

Q. What computational methods are suitable for predicting the reactivity and solubility of this compound?

- DFT Calculations : Model the electronic effects of iodine and OCHF₂ on aromatic ring reactivity. Software like Gaussian or ORCA can predict electrophilic substitution preferences .

- Solubility Prediction : Use COSMO-RS or Hansen solubility parameters to optimize solvent systems for crystallization (e.g., ethanol/water mixtures) .

Q. How does the steric and electronic influence of the iodine substituent affect downstream derivatization (e.g., Suzuki coupling)?

- Steric Hindrance : The 3-iodo group may slow cross-coupling reactions. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Electronic Effects : The electron-withdrawing iodine atom activates the ring for nucleophilic aromatic substitution at the 4-position, enabling further functionalization .

Key Challenges and Recommendations

- Synthetic Yield Optimization : Prioritize stepwise functionalization over one-pot reactions to reduce side products.

- Characterization Complexity : Use ¹⁹F NMR to confirm OCHF₂ group integrity, as fluorine signals are highly diagnostic .

- Safety : Handle iodine-containing intermediates in fume hoods due to potential volatility and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.